![molecular formula C10H14BrNO B1405989 [2-Bromo-5-(propan-2-yloxy)phenyl]methanamine CAS No. 1512159-76-0](/img/structure/B1405989.png)
[2-Bromo-5-(propan-2-yloxy)phenyl]methanamine
Vue d'ensemble
Description
“[2-Bromo-5-(propan-2-yloxy)phenyl]methanamine” is a chemical compound with the CAS Number: 1512159-76-0 . Its IUPAC name is (2-bromo-5-isopropoxyphenyl)methanamine . The compound has a molecular weight of 244.13 .
Molecular Structure Analysis
The InChI code for [2-Bromo-5-(propan-2-yloxy)phenyl]methanamine is 1S/C10H14BrNO/c1-7(2)13-9-3-4-10(11)8(5-9)6-12/h3-5,7H,6,12H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound [2-Bromo-5-(propan-2-yloxy)phenyl]methanamine has a storage temperature of 28 C .Applications De Recherche Scientifique
Receptor Affinity and Pathway Stimulation
[2-Bromo-5-(propan-2-yloxy)phenyl]methanamine, also known as TCB-2, has been of interest in neuropharmacology due to its affinity for 5-HT2A receptors. Giovanni and Deurwaerdère (2017) describe TCB-2 as a compound with high affinity for human and rat 5-HT2A receptors. Uniquely, TCB-2 preferentially stimulates the phospholipase C pathway over the phospholipase A2 pathway, a characteristic that sets it apart from several hallucinogenic drugs. This distinct pathway stimulation paves the way for TCB-2's utilization in preclinical studies, as it exhibits molecular, cellular, and behavioral differences compared to other compounds like DOI or LSD. However, the hallucinogenic properties and pharmacological profile of TCB-2 remain uncertain and likely not selective at 5-HT2A receptors, warranting careful consideration in its use as a pharmacological tool (Giovanni & Deurwaerdère, 2017).
Metabolic Studies
Compounds like [2-Bromo-5-(propan-2-yloxy)phenyl]methanamine are also significant in understanding drug metabolism, particularly involving Cytochrome P450 (CYP) enzymes, critical in metabolizing various structurally diverse drugs. Khojasteh et al. (2011) highlight the importance of CYP enzymes in drug metabolism and the potential for drug-drug interactions when multiple drugs are coadministered. The selectivity of chemical inhibitors used in CYP phenotyping plays a crucial role in identifying the involvement of specific CYP isoforms in drug metabolism. This comprehensive review of the potency and selectivity of chemical inhibitors of the major human hepatic CYP isoforms contributes to the understanding of drug metabolism and the potential interactions involving compounds like [2-Bromo-5-(propan-2-yloxy)phenyl]methanamine (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Propriétés
IUPAC Name |
(2-bromo-5-propan-2-yloxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-7(2)13-9-3-4-10(11)8(5-9)6-12/h3-5,7H,6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICYIEXXPHZYLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Bromo-5-(propan-2-yloxy)phenyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



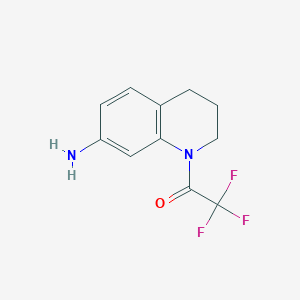
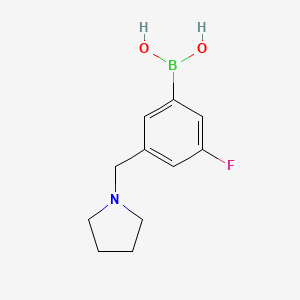


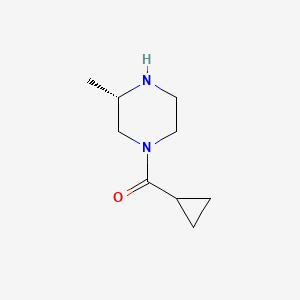


![[(4-Bromo-3-fluorophenyl)methyl][(3-methylphenyl)methyl]amine](/img/structure/B1405919.png)
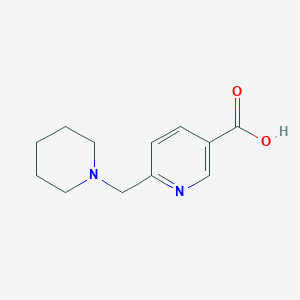

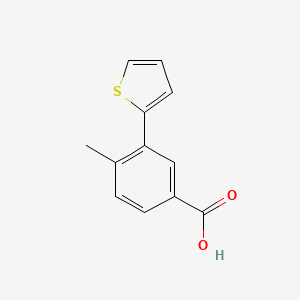
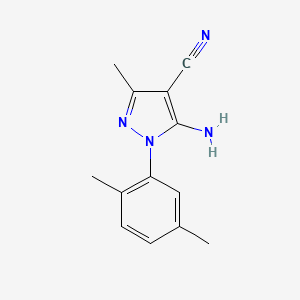
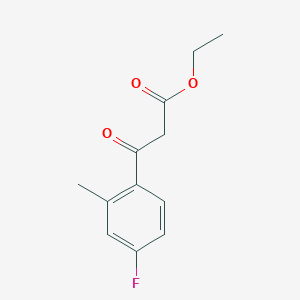
![[(4-Bromo-3-fluorophenyl)methyl][(4-chlorophenyl)methyl]amine](/img/structure/B1405928.png)